molecular formula C15H12Cl3NO2S B14942213 Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate

Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate

Cat. No.: B14942213
M. Wt: 376.7 g/mol
InChI Key: CWSZORMIDXUZHN-UHFFFAOYSA-N
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Description

Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate is a chemical compound with the molecular formula C15H12Cl3NO2S It is a derivative of nicotinic acid and contains multiple chlorine atoms, making it a chlorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate typically involves the chlorination of nicotinic acid derivatives followed by the introduction of the ethyl ester group and the 4-methylphenylsulfanyl group. One common method involves the use of thionyl chloride (SOCl2) for chlorination, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, its chlorinated aromatic structure allows it to interact with DNA or proteins, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate is unique due to its combination of chlorinated aromatic structure and the presence of the 4-methylphenylsulfanyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H12Cl3NO2S

Molecular Weight

376.7 g/mol

IUPAC Name

ethyl 2,5,6-trichloro-4-(4-methylphenyl)sulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H12Cl3NO2S/c1-3-21-15(20)10-12(11(16)14(18)19-13(10)17)22-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

CWSZORMIDXUZHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)SC2=CC=C(C=C2)C

Origin of Product

United States

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